Cloxacillin-13C4 (sodium salt)
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Overview
Description
Cloxacillin-13C4 (sodium salt) is a labeled compound used primarily as an internal standard for the quantification of cloxacillin. Cloxacillin itself is a beta-lactam antibiotic and a derivative of oxacillin, known for its effectiveness against certain Gram-positive bacteria .
Preparation Methods
The preparation of cloxacillin-13C4 (sodium salt) involves several steps:
Synthesis of 6-aminopenicillanic acid sodium: This is achieved by reacting 6-aminopenicillanic acid with 10% sodium hydroxide.
Condensation Reaction: The 6-aminopenicillanic acid sodium undergoes a condensation reaction with o-chloroacyl chloride.
Acidification: Dilute sulfuric acid is added for acidification.
Salt Formation: Sodium isooctanoate is added to form cloxacillin sodium, which is then filtered and crystallized to obtain the final product.
Chemical Reactions Analysis
Cloxacillin-13C4 (sodium salt) undergoes various chemical reactions:
Oxidation and Reduction: These reactions are less common for cloxacillin due to its stable beta-lactam ring.
Substitution Reactions: Common reagents include sodium hydroxide and o-chloroacyl chloride, leading to the formation of cloxacillin sodium.
Major Products: The primary product is cloxacillin sodium, which retains the antibiotic properties of the parent compound.
Scientific Research Applications
Cloxacillin-13C4 (sodium salt) is used extensively in scientific research:
Mechanism of Action
Cloxacillin-13C4 (sodium salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The molecular targets include PBPs and beta-lactamase enzymes .
Comparison with Similar Compounds
Cloxacillin-13C4 (sodium salt) is unique due to its labeled carbon atoms, which make it an ideal internal standard for analytical purposes. Similar compounds include:
Oxacillin: Another beta-lactam antibiotic with similar antibacterial properties but without the labeled carbon atoms.
Methicillin: Known for its effectiveness against penicillin-resistant Staphylococcus aureus but lacks the labeled isotopes.
Nafcillin: Similar in structure and function but used primarily for different types of infections.
Cloxacillin-13C4 (sodium salt) stands out due to its specific use in analytical chemistry and its enhanced stability for research applications .
Properties
Molecular Formula |
C19H17ClN3NaO5S |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
sodium;6-[[3-(2-chlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1/i1+1,8+1,11+1,15+1; |
InChI Key |
SCLZRKVZRBKZCR-VUGKWZASSA-M |
Isomeric SMILES |
CC1(C(N2C(S1)C(C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=CC=CC=C4Cl)[13CH3])C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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